Silver stearate

Thermal analysis Nanomaterials synthesis Inorganic chemistry

Researchers needing low-temperature in-situ formation of hydrophobic Ag nanoparticles often find generic silver salts inadequate. Silver stearate (CAS 3507-99-1) solves this: • Thermally decomposes at ~500 K, yielding ~4 nm stearate-capped Ag nanoparticles • Water contact angle of 108.76° ensures non-adhesive antimicrobial coatings • Counterion-controlled synthesis enables tunable crystal size/morphology. High-purity grade from BenchChem guarantees reproducibility for conductive inks, antimicrobial surfaces, and nanocomposite precursors. Global shipping available.

Molecular Formula C18H36AgO2
Molecular Weight 392.3 g/mol
CAS No. 3507-99-1
Cat. No. B1595623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver stearate
CAS3507-99-1
Molecular FormulaC18H36AgO2
Molecular Weight392.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)O.[Ag]
InChIInChI=1S/C18H36O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);
InChIKeyGFPOIRNSQWZZJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silver Stearate (CAS 3507-99-1) for Research & Industrial Procurement: A Baseline Overview


Silver stearate (CAS 3507-99-1), with the chemical formula C18H35AgO2 and molecular weight 391.34 g/mol, is a metallic soap belonging to the class of long-chain silver carboxylates [1]. The compound is characterized as a nonmolecularly layered solid with alkyl chains in an all-trans conformational state at room temperature [2]. It is synthesized via precipitation methods, such as the reaction of sodium stearate with silver nitrate [3]. Unlike simpler silver salts (e.g., silver nitrate) or shorter-chain silver carboxylates (e.g., silver acetate), silver stearate's unique combination of a long hydrophobic alkyl chain and a silver carboxylate head group yields distinct thermal, structural, and surface properties that differentiate it from other silver sources and metal stearates. This guide provides a quantitative, comparator-based analysis to support informed selection and procurement decisions in research and industrial applications.

Silver Stearate: Why In-Class Substitution Without Comparative Data Introduces Material Performance Risk


Generic substitution among silver carboxylates or metal stearates is not scientifically valid due to profound differences in thermal stability, decomposition pathways, and surface functionality dictated by the metal center and alkyl chain length. For example, the thermal decomposition of silver stearate occurs at approximately 500 K and yields metallic silver and stearic acid, which subsequently form stearate-derivatized silver nanoparticles (~4 nm) [1]. In contrast, silver perfluorocarboxylates exhibit a structural collapse temperature that is ~100 K higher, attributed to the rigidity of fluorocarbon chains, demonstrating that even within the silver carboxylate class, thermal behavior is not uniform [2]. Similarly, substituting with other metal stearates (e.g., zinc, calcium, lithium) alters the binding energy, thickening capacity in greases, and the morphology of the resulting material [3]. Furthermore, the self-assembly kinetics and crystal growth of silver stearate are highly sensitive to the counterion used during synthesis (e.g., sodium vs. lithium stearate), which directly impacts final particle size and morphology [4]. These quantifiable differences underscore that procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Silver Stearate (CAS 3507-99-1) Product-Specific Quantitative Evidence Guide


Thermal Stability and Decomposition: Silver Stearate vs. Silver Perfluorocarboxylates

Silver stearate undergoes a dramatic, totally irreversible structural collapse associated with decomposition at approximately 500 K (227°C), yielding metallic silver and stearic acid, which subsequently form stearate-derivatized silver nanoparticles with a size of ~4 nm [1][2]. In direct comparison, silver perfluorocarboxylates (AgCO2(CF2)nCF3, n=10-16) exhibit a structural collapse temperature that is ~100 K higher (approximately 600 K) [3]. This quantifiable difference, attributed to the high rigidity of fluorocarbon chains, demonstrates that silver stearate is a distinctly lower-temperature source for in-situ silver nanoparticle generation compared to its fluorinated analogs.

Thermal analysis Nanomaterials synthesis Inorganic chemistry

Phase Transition and Conductivity Behavior: Acid-Free Silver Stearate vs. Samples with Excess Fatty Acid

Silver stearate samples that are free from excess fatty acid exhibit two distinct phase transitions at 124°C and 153°C [1]. The transition at 124°C is irreversible and leads to a decrease in conductivity, while the transition at 153°C is accompanied by thermal decomposition of the silver carboxylate and a subsequent increase in conductivity [1]. In contrast, silver stearate samples containing excess fatty acid display a conductivity maximum near the acid melting point (~65°C), with conductivity almost entirely attributable to the acid liquid phase [1]. Dielectric spectroscopy measurements further confirm a γ-relaxation process in the 80–130°C range and a first phase transition at 126°C [2]. This evidence highlights that the thermal and electrical behavior of silver stearate is critically dependent on purity and fatty acid content.

Dielectric spectroscopy Solid-state chemistry Thermal imaging materials

Hydrophobicity and Antimicrobial Activity: Silver Stearate Nanoparticles vs. Other Silver-Based Coatings

Silver-stearate nanoparticles (AgStNPs), produced by thermal reduction, exhibit a mean particle size of 69.22 ± 7.30 nm and a zeta potential of +8.02 ± 0.88 mV [1]. Critically, contact angle measurements of water droplets on glass coated with AgStNPs yield a value of 108.76°, confirming strong hydrophobic properties [1]. In antimicrobial assays, AgStNPs demonstrated effectiveness in inhibiting a panel of foodborne pathogens, including Salmonella Typhimurium, Escherichia coli O157:H7, Staphylococcus aureus, Listeria monocytogenes, and Candida albicans [1]. While this study did not include a direct comparator, the combination of a quantified high contact angle (108.76°) and broad-spectrum antimicrobial activity distinguishes AgStNPs from hydrophilic silver-based coatings (e.g., silver nitrate or silver chloride) where the contact angle is significantly lower, potentially impacting adhesion and biofilm formation.

Antimicrobial coatings Food contact materials Surface science

Crystal Growth and Morphology Control: Silver Stearate Synthesis from Sodium vs. Lithium Stearate

The synthesis route and counterion used in the precipitation of silver stearate profoundly affect the resulting crystal morphology and size. A direct head-to-head comparison using cryo-TEM and SAXS reveals that the reaction of silver nitrate with sodium stearate proceeds via micelle aggregation, leading to the formation of significantly larger silver stearate crystal aggregates [1]. In contrast, when lithium stearate is used as the precursor, it forms vesicles that drastically alter reaction kinetics, and even in the presence of excess silver nitrate, only ~80% of the lithium stearate is converted to silver stearate [1]. The residual lithium stearate inhibits crystal growth, resulting in significantly smaller silver stearate crystals compared to those formed from sodium stearate [1]. This quantifiable difference in conversion efficiency (≤80% for lithium stearate vs. near-quantitative for sodium stearate) and crystal size provides a basis for selecting the appropriate synthesis method for tailored particle morphology.

Crystal engineering Nanomaterials synthesis Reaction kinetics

Evidence-Based Application Scenarios for Silver Stearate (CAS 3507-99-1) in Research and Industrial Settings


Low-Temperature Precursor for In-Situ Generation of Silver Nanoparticles

Based on the direct evidence that silver stearate undergoes irreversible thermal decomposition at approximately 500 K (227°C) to yield metallic silver and stearic acid, which subsequently form stearate-derivatized silver nanoparticles with a size of ~4 nm [1][2], this compound is a compelling choice for applications requiring the in-situ formation of silver nanoparticles at relatively low temperatures. In contrast to silver perfluorocarboxylates, which require ~100 K higher temperatures for structural collapse [3], silver stearate enables processing on temperature-sensitive substrates (e.g., certain polymers, paper, textiles) in applications such as conductive inks for printed electronics, antimicrobial coatings, and dry photothermographic imaging materials. Procurement of high-purity silver stearate is essential to avoid the confounding effects of excess fatty acid on conductivity and decomposition behavior [4].

Hydrophobic Antimicrobial Coatings for Food-Contact and Medical Surfaces

The quantifiable evidence that silver-stearate nanoparticles (AgStNPs) exhibit a water contact angle of 108.76° and broad-spectrum antimicrobial activity against foodborne pathogens (S. Typhimurium, E. coli O157:H7, S. aureus, L. monocytogenes, C. albicans) [1] positions silver stearate as a differentiated material for non-adhesive, easy-to-clean antimicrobial coatings. This high contact angle (indicating strong hydrophobicity) is a quantifiable advantage over typical hydrophilic silver coatings (e.g., those derived from silver nitrate), which may promote bacterial adhesion and biofilm formation. Potential applications include coatings for food processing equipment, food packaging materials, and medical device surfaces where hygiene and reduced biofouling are paramount.

Controlled Synthesis of Tailored Silver Stearate Crystals for Nanocomposites

The direct comparative evidence that silver stearate crystal size and morphology can be tuned by selecting the counterion used in synthesis (sodium stearate yielding larger aggregates, lithium stearate yielding significantly smaller crystals with ≤80% conversion efficiency) [1] supports the use of silver stearate in applications requiring precise control over particle dimensions. This tunability is valuable for designing nanocomposite materials, where the size and distribution of the silver precursor phase can influence the final properties of the composite after thermal treatment, such as in conductive polymer composites, catalytic membranes, or optical materials.

Technical Documentation Hub

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